endo/exo Isomer Ratio Determines Polymerization Reactivity and Copolymer Properties in Resist Applications
In free radical copolymerization with maleic anhydride for 193 nm lithography resist materials, the endo/exo isomer ratio of 5-norbornene-2-carboxylic acid derivatives directly affects both polymerization reactivity and the resulting copolymer properties [1]. Exo-rich t-butyl 5-norbornene-2-carboxylate (tBNBC) and endo-rich tBNBC exhibit distinct acidic deprotection behavior when monitored by ¹H NMR, with the study concluding that the endo/exo ratio influences reactivity, reaction rate, monomer and polymer properties, and lithographic performance [1]. This stereochemical dependence is not observed with non-isomeric monomers such as maleic anhydride or unsubstituted norbornene.
| Evidence Dimension | Stereochemistry-dependent copolymerization behavior |
|---|---|
| Target Compound Data | exo-rich tBNBC vs. endo-rich tBNBC: distinct acidic deprotection kinetics and lithographic performance |
| Comparator Or Baseline | endo-rich tBNBC (synthesized via classic Diels-Alder reaction) |
| Quantified Difference | Qualitative but experimentally verified difference in reactivity, reaction rate, and polymer properties |
| Conditions | Free radical copolymerization with maleic anhydride; ¹H NMR monitoring of acidic deprotection; resist material evaluation |
Why This Matters
For procurement in photoresist development, specifying the endo/exo isomer ratio is critical because exo-rich and endo-rich monomers produce copolymers with measurably different deprotection kinetics and lithographic performance—substituting an isomer mixture for an isomer-enriched grade introduces uncontrolled variability in resist formulation.
- [1] Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2009). Stereo-selective synthesis of exo-norbornene derivatives for resist materials. Journal of Photopolymer Science and Technology, 22(3), 365-370. View Source
